Product packaging for Kapakahine E(Cat. No.:)

Kapakahine E

Cat. No.: B1243735
M. Wt: 996.1 g/mol
InChI Key: FNMKKNOFVBFNKR-JDCXYYAVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Marine Natural Products in Chemical Biology

The marine environment is a vast and largely untapped reservoir of biodiversity, offering a prolific source of natural products with unique chemical structures and potent biological activities. researchgate.netmdpi.comrushim.ru These secondary metabolites, produced by organisms such as sponges, cyanobacteria, and ascidians, often possess complex molecular architectures that are not found in their terrestrial counterparts. nih.govuniv-cotedazur.eu This structural novelty is a direct reflection of the unique evolutionary pressures and communication needs within marine ecosystems. mdpi.comrushim.ru

In the field of chemical biology, marine natural products serve as invaluable tools and starting points for drug discovery. researchgate.netnih.gov Their compounds have evolved to interact with specific biological targets, making them highly relevant for investigating cellular processes and disease mechanisms. nih.gov Historically, natural products have been a cornerstone of pharmaceutical development, and marine-derived compounds continue this legacy, with several molecules approved for clinical use and many more in various stages of development. mdpi.comuniv-cotedazur.eu The exploration of marine natural products is driven by their potential to yield new therapeutic agents against a range of diseases, including cancer, viral infections, and inflammation. researchgate.netnih.gov The National Cancer Institute, for instance, found that marine samples have a significantly higher rate of anti-tumor potential compared to terrestrial ones. nih.gov

Overview of the Kapakahine Family of Cyclic Peptides

Among the diverse classes of marine natural products, cyclic peptides represent a major category with a wide array of bioactivities. nih.govnih.gov The kapakahines are a notable family of cyclic peptides first isolated from the marine sponge Cribrochalina olemda (also cited as Carteriospongia sp.). researchgate.netacs.orgmdpi.com This family, which includes members designated Kapakahine A through G, is defined by a highly distinctive structural motif. acs.orgmdpi.com

The core feature of the kapakahines is a unique linkage between two tryptophan residues, where the indole (B1671886) nitrogen of one tryptophan is connected to the C3 position of the second tryptophan's indole ring. nih.gov One of these tryptophan units is further rearranged to form a strained α-carboline skeleton, creating a complex, heptacyclic ring system in some members. nih.govacs.orgacs.org The individual kapakahines differ from one another in the composition of the other amino acid residues within the cyclic peptide structure. acs.org This structural complexity and the limited quantities obtainable from the natural source have made the kapakahines an attractive challenge for synthetic chemists. acs.orgemerging-researchers.org

Research Focus on Kapakahine E within the Kapakahine Series

This compound, along with Kapakahines F and G, was identified as a new member of the family from the sponge Cribrochalina olemda. figshare.com Due to the extremely limited supply from the natural source, its structure was elucidated through a combination of detailed NMR (Nuclear Magnetic Resonance) and FAB-MS/MS (Fast Atom Bombardment tandem Mass Spectrometry) analyses. figshare.com

Initial biological screenings revealed that this compound exhibits significant cytotoxicity. figshare.com Specifically, it showed activity against P388 murine leukemia cells with an IC₅₀ value of 5.0 μg/mL, a potency comparable to that of Kapakahines A, B, and C. nih.govemerging-researchers.orgfigshare.com This bioactivity, coupled with its complex and intriguing structure, has spurred further investigation.

Research on this compound has advanced significantly through chemical synthesis, with its total synthesis being successfully reported. acs.orgbioone.org The ability to synthetically produce this compound has opened the door to more detailed biological studies. For instance, a fluorescently labeled probe of this compound was prepared by conjugating it with a coumarin (B35378) dye. mdpi.com Studies using this probe revealed that it localizes to the Golgi apparatus in PC-3M prostate carcinoma cells, providing initial insights into its subcellular targets and potential mechanism of action. nih.gov This contrasts with findings for a Kapakahine A probe, which did not localize to the Golgi, suggesting that different members of the family may target distinct biomolecules. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H57N9O8 B1243735 Kapakahine E

Properties

Molecular Formula

C57H57N9O8

Molecular Weight

996.1 g/mol

IUPAC Name

(1R,11S,14S,20S,23S,26S,29S,32S,42R)-11-amino-14,32-dibenzyl-23-[(4-hydroxyphenyl)methyl]-26-methyl-2,13,16,22,25,28,31,34-octazaoctacyclo[27.11.1.11,31.12,9.03,8.016,20.035,40.034,42]tritetraconta-3,5,7,9(43),35,37,39-heptaene-12,15,21,24,27,30,33-heptone

InChI

InChI=1S/C57H57N9O8/c1-33-49(68)62-44-31-57(40-18-9-11-20-46(40)65-55(74)48(66(54(44)73)56(57)65)29-35-15-6-3-7-16-35)64-32-37(39-17-8-10-19-45(39)64)30-41(58)50(69)61-43(28-34-13-4-2-5-14-34)53(72)63-26-12-21-47(63)52(71)60-42(51(70)59-33)27-36-22-24-38(67)25-23-36/h2-11,13-20,22-25,32-33,41-44,47-48,56,67H,12,21,26-31,58H2,1H3,(H,59,70)(H,60,71)(H,61,69)(H,62,68)/t33-,41-,42-,43-,44-,47-,48-,56-,57+/m0/s1

InChI Key

FNMKKNOFVBFNKR-JDCXYYAVSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2C[C@@]3([C@@H]4N(C2=O)[C@H](C(=O)N4C5=CC=CC=C53)CC6=CC=CC=C6)N7C=C(C[C@@H](C(=O)N[C@H](C(=O)N8CCC[C@H]8C(=O)N[C@H](C(=O)N1)CC9=CC=C(C=C9)O)CC1=CC=CC=C1)N)C1=CC=CC=C17

Canonical SMILES

CC1C(=O)NC2CC3(C4N(C2=O)C(C(=O)N4C5=CC=CC=C53)CC6=CC=CC=C6)N7C=C(CC(C(=O)NC(C(=O)N8CCCC8C(=O)NC(C(=O)N1)CC9=CC=C(C=C9)O)CC1=CC=CC=C1)N)C1=CC=CC=C17

Synonyms

kapakahine E

Origin of Product

United States

Isolation and Natural Occurrence of Kapakahine E

The story of Kapakahine E is intrinsically linked to the exploration of marine biodiversity for novel chemical entities. Its discovery is a testament to the rich and often untapped chemical diversity present in marine ecosystems.

Discovery and Initial Isolation from Marine Sponges

This compound was first discovered and isolated as part of a broader investigation into the chemical constituents of the marine sponge Cribrochalina olemda. nih.gov Alongside this compound, other related cyclic peptides, namely Kapakahines F and G, were also identified from this organism. nih.gov The structural elucidation of these compounds, present in limited quantities within the sponge, necessitated the use of sophisticated analytical techniques, including Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS/MS). nih.gov

The isolation process typically involves the collection of the sponge biomass, followed by extraction with organic solvents to separate the chemical constituents from the biological matrix. Subsequent chromatographic techniques are then employed to purify the individual compounds, leading to the isolation of pure this compound.

Identification of Producer Organisms

The primary producer organism of this compound identified to date is the marine sponge Cribrochalina olemda. nih.gov This tube sponge is a member of the Niphatidae family. poppe-images.com While other marine sponges, such as those from the genus Carteriospongia, are known to produce a diverse array of natural products, a direct link between Carteriospongia sp. and the production of this compound has not been established. nih.gov

Below is a table summarizing the producer organism for this compound.

Producer OrganismPhylumClassFamily
Cribrochalina olemdaPoriferaDemospongiaeNiphatidae
Carteriospongia sp.PoriferaDemospongiaeThorectidae

Note: While Carteriospongia sp. is a known producer of other bioactive compounds, its role in this compound synthesis is not confirmed.

Geographical and Ecological Context of Natural Sources

The marine sponge Cribrochalina olemda has been documented in the Pacific Ocean. Specific collection sites that led to the isolation of kapakahines include Pohnpei in the Federated States of Micronesia. nih.gov Another documented sighting of this sponge species was in the waters off Leyte in the Philippines, at a depth of 25 meters. poppe-images.com

The ecological conditions for the successful cultivation of Cribrochalina olemda have been studied, providing insights into its potential natural habitat. These studies indicate a preference for water temperatures between 24-27°C and a salinity of 33-34 parts per thousand.

The genus Carteriospongia, exemplified by species like Carteriospongia foliascens, is widely distributed throughout the Indo-Pacific region. sealifebase.semuseum.wa.gov.au This includes locations such as the Great Barrier Reef in Australia, the Seychelles, the East African coast, and various islands in Indonesia. gbif.orgmarinespecies.org These sponges are typically found in coral reef ecosystems, attached to hard substrates in both clear and turbid waters, from the intertidal zone to depths of at least 24 meters. sealifebase.semuseum.wa.gov.au They are sessile filter-feeders and play a role in the broader reef community. museum.wa.gov.au

The following table provides a summary of the known geographical and ecological data for the producer and related organisms.

OrganismGeographical DistributionEcological Context
Cribrochalina olemdaPohnpei (Federated States of Micronesia), Leyte (Philippines)Found at depths of around 25 meters. Cultivation studies suggest a preference for temperatures of 24-27°C and salinity of 33-34 ppt.
Carteriospongia sp. (general)Widespread in the Indo-Pacific, including the Great Barrier Reef, Seychelles, East African coast, and Indonesia. sealifebase.segbif.orgmarinespecies.orgInhabits coral reefs, attaching to hard substrates in both clear and turbid waters at depths from intertidal to 24 meters. sealifebase.semuseum.wa.gov.au

Structural Characterization and Elucidation of Kapakahine E

Advanced Spectroscopic Methods for Structure Elucidation (e.g., NMR, MS/MS)

The initial structure elucidation of Kapakahine E was challenging due to its limited availability from its natural source, the marine sponge Cribrochalina olemda. nih.govacs.orgacs.org Consequently, its structure was primarily assigned through a combination of advanced spectroscopic techniques, relying heavily on comparisons with more abundant members of the kapakahine family, such as kapakahines A and B. acs.orgacs.org

High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was instrumental in determining the molecular formula of this compound as C₅₇H₅₇N₉O₈. acs.org Further structural details were gleaned from tandem mass spectrometry (FAB-MS/MS), a powerful technique for sequencing peptides. acs.orgacs.org By comparing the fragmentation patterns of this compound with the well-defined patterns of kapakahines A and B, researchers could deduce the amino acid sequence within the macrocycle. acs.org

Nuclear magnetic resonance (NMR) spectroscopy, including 2D techniques like COSY and HMQC, played a crucial role in identifying key structural fragments. acs.org These analyses confirmed that this compound shared a common structural fragment with kapakahines A and B. acs.org The final confirmation of the proposed structure came from its total synthesis, where comparative liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) experiments showed that the synthetic and natural materials had identical liquid chromatography retention times and MS/MS fragmentation spectra. acs.org

Spectroscopic Data for this compound
Technique Finding
HR-FABMSDetermined molecular formula: C₅₇H₅₇N₉O₈ acs.org
FAB-MS/MSElucidated amino acid sequence by comparing fragmentation patterns with Kapakahines A and B acs.orgacs.org
NMR (COSY, HMQC)Identified characteristic structural fragments common to the Kapakahine family acs.org
LC-MS/MSConfirmed structural identity between natural and synthetic samples acs.org

Detailed Analysis of Unique Structural Features

This compound possesses a highly complex and unusual molecular architecture, defined by several key structural motifs that set it apart from typical cyclic peptides.

The core of this compound is a heptacyclic system that incorporates a large, twisted 16-membered macrocycle. thieme-connect.comacs.org This twisted conformation is so characteristic that the family name "kapakahine" is derived from the Hawaiian word 'kapakahi', meaning 'twisted'. thieme-connect.com The synthesis of this macrocyclic ring, typically achieved through a late-stage macrolactamization, is a critical and challenging step in the total synthesis of the molecule. thieme-connect.comacs.org The peptide portion of the macrocycle in this compound consists of a tetrapeptide sequence. thieme-connect.com

A defining and highly unusual feature of the entire kapakahine family, including this compound, is the linkage between two tryptophan units. acs.orgacs.orgnih.gov Instead of a standard peptide (amide) bond, the macrocycle is closed by a carbon-nitrogen bond between the C(3) position of one tryptophan residue and the indole (B1671886) nitrogen (N-1') of the second tryptophan residue. acs.orgthieme-connect.comresearchgate.net This C(3)-N(1') dimeric tryptophan linkage is a key structural element that contributes significantly to the molecule's unique three-dimensional shape. acs.orgthieme-connect.commdpi.com

Adding to its complexity, one of the two tryptophan residues in this compound is rearranged to form a strained α-carboline skeleton. acs.orgacs.orgthieme-connect.com The α-carboline, or 9H-pyrido[2,3-b]indole, is a fused heterocyclic system consisting of a pyridine (B92270) ring fused to an indole backbone. researchgate.netnih.govfrontiersin.org This tetracyclic core is directly attached to the indole nitrogen of the other tryptophan residue, forming part of the unique linkage. nih.gov The formation of this α-carboline system from a pyrroloindoline precursor is a pivotal transformation in the chemical synthesis of this compound. thieme-connect.combaranlab.org This moiety is a shared structural motif across all members of the kapakahine family. nih.govnih.gov

The complex, polycyclic structure of this compound contains multiple stereocenters, the precise configuration of which is crucial to its identity. While initial studies using spectroscopic methods on the natural product could determine the relative stereochemistry of certain fragments through NOE analysis, the absolute stereochemistry remained unconfirmed. acs.org The definitive stereochemical assignment for this compound was ultimately established through its enantiospecific total synthesis. thieme-connect.comthieme-connect.com These synthetic routes involved highly stereocontrolled reactions to construct the hindered quaternary carbon center at the heart of the dimeric tryptophan linkage. acs.org

Structural Relationships within the Kapakahine Family (A-G)

The kapakahines are a family of related cyclic peptides, designated A through G, all isolated from marine sponges. mdpi.comresearchgate.net They all share the same fundamental and unusual structural framework: the C(3)-N(1') linked dimeric tryptophan core and the integrated α-carboline system. acs.orgacs.org

Total Synthesis and Chemical Modifications of Kapakahine E

Strategic Approaches to the Total Synthesis of Kapakahine E

The total synthesis of this compound has been achieved through a strategic combination of key chemical reactions, including bromopyrroloindoline heterodimerization, indoline (B122111) to α-carboline rearrangements, and Negishi coupling reactions. acs.orgacs.orgfigshare.com A convergent approach is often employed, where key fragments of the molecule are synthesized independently before being coupled together. scholarsresearchlibrary.com This strategy allows for flexibility and efficiency in constructing the complex cyclic peptide structure. acs.orgthieme-connect.com

One notable synthesis of this compound, along with its counterpart Kapakahine F, utilized a Negishi cross-coupling to construct a key intermediate, which was then elaborated through two different endgame synthetic routes to yield the final natural products. rsc.orgresearchgate.netrsc.org The synthesis of the dimeric tryptophan core of the kapakahine family was effectively achieved using a key Negishi cross-coupling reaction between a 3-iodoindole and an alkylzinc reagent, resulting in a 74% yield of the desired product. nih.gov

Key Synthetic Methodologies (e.g., Bromopyrroloindoline Heterodimerization)

A pivotal step in several synthetic routes towards kapakahines is the heterodimerization of a bromopyrroloindoline with an indole (B1671886) nucleophile. acs.orgacs.orgresearchgate.net This reaction forges the crucial C(3)-N(1′) dimeric tryptophan linkage that is a defining feature of the kapakahine family. acs.org The development of this unique heterodimerization reaction has been instrumental in enabling the total synthesis of these complex natural products. researchgate.net

Indoline to α-Carboline Rearrangements in Synthesis

A novel pyrroloindoline-to-α-carboline rearrangement represents another critical transformation in the synthesis of this compound. acs.orgacs.orgresearchgate.net This rearrangement converts one of the indole residues into an α-carboline, another characteristic structural element of the kapakahine family. acs.org The key step in one synthetic approach is the rearrangement of a pyrroloindoline dimer into the α-carboline core. thieme-connect.com The development of new routes for constructing the α-carboline nucleus is an area of active research, with methods such as 6π-electrocyclization of indole-3-alkenyl oximes showing promise. acs.org

Application of Coupling Reactions (e.g., Negishi Coupling, HATU Activation)

Coupling reactions are indispensable in the assembly of this compound. The Negishi cross-coupling, a powerful carbon-carbon bond-forming reaction, has been widely utilized. rsc.org Specifically, it has been employed to couple an iodoindole with a zinc alanine (B10760859) derivative, a reaction that had not been previously used for synthesizing tryptophan derivatives. acs.org This reaction proved crucial for introducing the side chain of the molecule. acs.org

Peptide bond formation is another critical aspect of the synthesis, often facilitated by powerful coupling reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient reagent for this purpose, known for its rapid reaction rates and ability to minimize racemization, even in the synthesis of sterically hindered peptides. wikipedia.orglabmartgh.combiosynth.com HATU has been successfully used in the synthesis of complex cyclic peptides, including the macrocyclization step in the synthesis of a kapakahine precursor. rsc.orgthieme-connect.com In one synthetic study towards Kapakahine C, HATU was used for the crucial coupling of amino acids. emerging-researchers.org

Below is a table summarizing the key coupling reactions and their roles in the synthesis of this compound and related structures.

Coupling ReactionReagents/CatalystPurpose in SynthesisReference
Negishi CouplingPd or Ni catalyst, Organozinc reagentFormation of C-C bonds, specifically the dimeric tryptophan core and side chain introduction. acs.orgrsc.orgresearchgate.netrsc.orgnih.gov
HATU ActivationHATU, Base (e.g., DIPEA)Peptide bond formation and macrocyclization. wikipedia.orglabmartgh.combiosynth.comrsc.orgthieme-connect.comemerging-researchers.org

Challenges and Advancements in Peptidic Natural Product Synthesis

The synthesis of peptidic natural products (PNPs) like this compound is fraught with challenges. researchgate.net These include the management of complex protecting group strategies, achieving efficient macrocyclization, and dealing with the potential for racemization. researchgate.netnih.govunive.it Synthesizing longer and more complex peptides requires precise control over chemical reactions to avoid side reactions and incomplete coupling. openaccessjournals.com Purification of the final product can also be a significant hurdle. openaccessjournals.combiosynth.com

Advancements in synthetic methodologies are continually addressing these challenges. The development of highly efficient coupling reagents like HATU has significantly improved the efficiency of peptide bond formation. wikipedia.orglabmartgh.combiosynth.com Furthermore, innovative strategies such as the unique heterodimerization and rearrangement reactions employed in the this compound synthesis showcase the progress in the field. researchgate.net The application of powerful cross-coupling reactions like the Negishi coupling has also provided more direct and efficient routes to key intermediates. rsc.orgresearchgate.netrsc.org

Preparation of this compound Analogs and Derivatives

The successful total synthesis of this compound opens the door to the preparation of analogs and derivatives. acs.org This allows for the exploration of the structure-activity relationship and the potential to develop compounds with improved therapeutic properties.

Design Principles for Analog Generation

The design of this compound analogs is guided by several principles aimed at creating molecules with enhanced biological activity, improved stability, or other desirable properties. A key strategy involves modifying the peptide backbone or the side chains of the amino acid residues.

One notable example is the creation of a fluorescent analog of this compound. researchgate.net In this work, the free amino group of synthetically prepared this compound was derivatized with a coumarin-based fluorescent tag. researchgate.netnih.gov This modification allowed for the visualization of the molecule's localization within cells, identifying the Golgi apparatus as a target. researchgate.netresearchgate.net This demonstrates a powerful approach where a natural product is chemically modified to create a probe for studying its biological function. nih.gov The design of such probes must consider that the modification should not significantly alter the parent molecule's inherent biological activity.

The principles of green chemistry are also increasingly being considered in the design of synthetic routes for natural products and their analogs, aiming to maximize resource efficiency and minimize waste. acs.orgacs.org This includes designing synthetic methods to maximize the incorporation of all materials used in the process into the final product (atom economy). acs.org

Synthetic Routes to Modify the Core Structure and Side Chains

The total synthesis of this compound has provided a foundational blueprint for chemical modifications, enabling the generation of analogues with altered core structures and peptide side chains. The synthetic strategy developed by Rainier and colleagues is particularly amenable to diversification. acs.orgthieme-connect.com A key feature of this route is the late-stage attachment of the peptide side chain, which allows for variations to be introduced without altering the complex synthesis of the core. thieme-connect.com

The synthesis of the α-carboline core relies on several key transformations that offer points for modification. The process begins with the construction of a pyrroloindoline dimer, which is then rearranged into the characteristic α-carboline skeleton. thieme-connect.com Alterations to the initial tryptophan-derived starting materials could lead to a variety of core structures. Furthermore, the use of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, is integral to the synthesis and offers a powerful tool for modification. acs.orgrsc.org The Negishi coupling has been widely used for the synthesis of unnatural amino acids and for elaborating complex molecular cores. rsc.org By substituting the coupling partners in this step, chemists can introduce a wide range of functionalities onto the aromatic portions of the this compound scaffold.

Modification of the cyclic peptide side chain is achieved by synthesizing alternative linear tetrapeptides and coupling them to the pre-formed α-carboline core. The synthesis plan for Kapakahine C, a related compound, illustrates a common strategy where the molecule is broken down into key fragments—in that case, a pentapeptide and two pyrroloindoline motifs—which are synthesized separately and then combined. emerging-researchers.org A similar approach can be applied to this compound. The linear tetrapeptide fragment (NH2-Phe-Pro-Tyr-Ala-OBn) is prepared using standard solid-phase or solution-phase peptide synthesis methods. thieme-connect.com By substituting different amino acids into the sequence, a library of side-chain analogues can be generated. Following the coupling of the desired peptide, a final macrocyclization step, often using an activating agent like HATU, closes the ring to yield the modified this compound analogue. thieme-connect.com

Development of Chemical Probes for this compound Research

To investigate the biological mechanism of action of this compound, researchers have developed chemical probes, primarily through the attachment of fluorescent reporters. These probes are essential tools for visualizing the compound's subcellular localization and identifying its molecular targets within the cell.

Synthesis of Fluorescently Labeled this compound Probes

The development of fluorescent probes for this compound has been achieved by leveraging its total synthesis. researchgate.net The presence of a free amino group on the alanine residue of the peptide side chain provides a convenient attachment point for fluorescent dyes without significantly altering the core structure responsible for its biological activity.

A notable example is the synthesis of a fluorescent this compound analog conjugated with a coumarin (B35378) dye. researchgate.netresearchgate.net Specifically, a fluorescent tag containing a 7-(dimethylamino)coumarin-4-acetic acid (DMACA) reporter was attached to the terminal amino group of synthetically produced this compound. nih.gov This type of conjugation is typically achieved by activating the carboxylic acid of the fluorescent dye (e.g., as an N-hydroxysuccinimide or NHS ester) and reacting it with the free amine of the this compound molecule under mild conditions. researchgate.netnih.gov The resulting fluorescently-labeled this compound serves as a non-toxic probe for live-cell imaging, allowing for real-time monitoring of its behavior in a cellular environment. researchgate.netscience.gov

Strategies for Probe Delivery and Cellular Uptake

Fluorescently-labeled this compound probes have demonstrated the ability to cross the cell membrane of live mammalian cells. science.gov Studies show that the coumarin-conjugated this compound probe is rapidly taken up by cells, enabling visualization of its subcellular destination. researchgate.netscience.gov

Confocal microscopy experiments have revealed that once inside the cell, the fluorescent this compound probe selectively localizes within the Golgi apparatus. researchgate.netresearchgate.netscience.gov This specific targeting offers a valuable tool for studying the Golgi complex, with a localization pattern distinct from other commercial Golgi stains. science.gov While the precise mechanism of uptake for the this compound probe has not been fully detailed, general methods for enhancing the cellular delivery of peptide-based probes include the use of transfection reagents. For instance, Lipofectamine 2000 was used to facilitate the cellular uptake of a fluorescently labeled probe of the related compound, Kapakahine A. nih.gov Such strategies could potentially be applied to this compound probes to study their effects in different cell types or under various experimental conditions.

Biological Activities and Mechanistic Studies of Kapakahine E

In Vitro Cytotoxicity of Kapakahine E

This compound, a cyclic peptide isolated from the marine sponge Cribrochalina olemda, has been the subject of investigations into its potential as a cytotoxic agent. nih.govacs.orgfigshare.com These studies have primarily focused on its effects against cancer cell lines in laboratory settings.

Activity against Murine Leukemia Cell Lines (e.g., P388)

Initial studies revealed that this compound demonstrates cytotoxic activity against P388 murine leukemia cells. nih.govacs.orgfigshare.com In these assays, the compound was found to have an IC50 value of 5.0 μg/mL, indicating moderate cytotoxicity. acs.orgfrontiersin.org The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 1: Cytotoxicity of this compound against P388 Murine Leukemia Cells

Compound Cell Line IC50 (μg/mL) Source(s)
This compound P388 5.0 acs.orgfrontiersin.org

Comparative Cytotoxic Activity within the Kapakahine Family

The kapakahine family of compounds includes several related structures, such as Kapakahines A, B, C, F, and G. acs.orgbioone.org When compared to its analogs, this compound exhibits a moderate level of cytotoxicity. acs.orgfrontiersin.org For instance, Kapakahines A and C also show moderate cytotoxicity against P388 cells, with IC50 values of 5.4 μg/mL and 5.0 μg/mL, respectively. nih.gov In contrast, Kapakahines F and G displayed only weak cytotoxicity at the same concentration. acs.orgnih.gov Kapakahine B has an IC50 of 5.9 µM against murine leukemia cells. bioone.org

Table 2: Comparative Cytotoxicity of Kapakahine Family Members against P388 Murine Leukemia Cells

Compound IC50 (μg/mL) IC50 (μM) Source(s)
Kapakahine A 5.4 5.1 bioone.orgnih.gov
Kapakahine B 5.9 bioone.org
Kapakahine C 5.0 4.7 bioone.orgnih.gov
This compound 5.0 acs.orgfrontiersin.orgnih.gov
Kapakahine F Weak Activity 7.1 acs.orgbioone.orgnih.gov
Kapakahine G Weak Activity acs.orgnih.gov

Exploration of Potential Broader Biological Activities

Beyond its cytotoxic properties, researchers have begun to investigate other potential biological activities of the kapakahine family, which could have implications for the development of new therapeutic agents.

Antimalarial Investigations for Kapakahine Analogs

Studies have explored the potential of kapakahine analogs as antimalarial agents. bioone.org Research has shown that some kapakahines, such as A and B, exhibit activity against the malaria parasite, Plasmodium falciparum. bioone.org While the total synthesis of this compound has been achieved, suggesting the potential for creating synthetic analogs for further testing, specific antimalarial data for this compound itself is not yet widely reported. bioone.org The existing research on related compounds provides a rationale for future investigations into this compound's potential in this area. bioone.org

Antibacterial and Antifungal Activity Hypotheses

Some members of the kapakahine family have been reported to possess antibacterial and antifungal properties. researchgate.net This has led to the hypothesis that this compound and its analogs could also exhibit such activities. However, specific studies focused on the antibacterial and antifungal effects of this compound are still needed to confirm this hypothesis.

Investigations into the Mechanism of Action of this compound

Understanding how this compound exerts its cytotoxic effects is crucial for its potential development as a therapeutic agent. Research into its mechanism of action is ongoing.

Preliminary studies on the broader kapakahine family suggest potential mechanisms that may also be relevant to this compound, including the inhibition of topoisomerase I and the disruption of microtubules. mdpi.com One study synthesized a fluorescent probe of this compound and observed that it localized to the Golgi apparatus in PC-3M prostate carcinoma cells. researchgate.netnih.gov This finding suggests that the Golgi apparatus may be a target of this compound's cellular activity. However, another study using a fluorescently labeled Kapakahine A did not observe localization in the Golgi apparatus, indicating that different kapakahines may have different subcellular targets. nih.gov Further research is required to fully elucidate the precise molecular targets and pathways affected by this compound.

Subcellular Localization Studies Using Fluorescent Probes (e.g., Golgi Apparatus)

To determine the intracellular site of action for this compound, researchers have synthesized fluorescently-labeled analogs to serve as chemical probes. researchgate.netnih.gov A key study involved conjugating synthetically prepared this compound with a coumarin (B35378) fluorescent dye at its free amino group. researchgate.net This created a probe that allowed for the visualization of its uptake and distribution within living cells using confocal microscopy. researchgate.netnih.gov

The investigation revealed a rapid and selective accumulation of the this compound fluorescent probe within the Golgi apparatus of PC-3M prostate carcinoma cells. researchgate.netnih.gov This localization was distinct, with a unique pattern compared to commercially available Golgi-staining dyes, highlighting its potential as a novel tool for studying Golgi dynamics. nih.gov The probe proved to be stable, viable, and non-toxic, making it suitable for imaging the Golgi in live cells without causing adverse effects. nih.govethz.ch This specific targeting of the Golgi apparatus is a critical finding, as it strongly suggests that the molecule's biological activities are mediated through interactions within this organelle. researchgate.netnih.gov In contrast, similar fluorescent probes based on Kapakahine A did not show localization to the Golgi apparatus in HeLa cells, indicating a specificity in the subcellular targeting of this compound. nih.govresearchgate.net

Table 1: Summary of this compound Fluorescent Probe Studies

Parameter Description Cell Line Key Finding Reference(s)
Probe Composition This compound conjugated with a coumarin fluorescent dye. PC-3M Prostate Carcinoma Probe selectively localizes to the Golgi apparatus. researchgate.netnih.gov
Localization Golgi Apparatus PC-3M Prostate Carcinoma Localization is rapid, selective, and displays a unique pattern. nih.gov
Toxicity Non-toxic Not specified The probe is suitable for live-cell imaging without toxic side effects. nih.gov

| Comparison | Kapakahine A fluorescent probe | HeLa | Kapakahine A probe did not localize to the Golgi apparatus. | nih.govresearchgate.net |

Hypothesized Cellular Targets and Pathways

The distinct localization of the this compound probe to the Golgi apparatus provides a strong foundation for hypothesizing its cellular targets and the pathways it modulates. researchgate.netnih.gov The Golgi apparatus is a central organelle in the secretory pathway, responsible for the post-translational modification, sorting, and trafficking of proteins and lipids. researchgate.net Dysfunction of the Golgi is implicated in a variety of diseases, including cancer and neurodegenerative disorders. researchgate.net

Based on its localization, it is hypothesized that this compound's cellular targets are proteins or other molecular components resident within the Golgi. The biological effects of this compound, such as its observed cytotoxicity against murine leukemia P388 cells, may stem from the disruption of critical Golgi-mediated pathways. nih.gov These pathways could include protein glycosylation, lipid metabolism, or the trafficking of molecules destined for secretion or other organelles.

Computational studies using Conceptual Density Functional Theory (CDFT) have provided further theoretical insights. mdpi.com Analysis of Kapakahines A-G, including this compound, predicted their electronic properties and reactivity. mdpi.com Notably, this compound is categorized as a strong nucleophile, which suggests a potential for reactivity with biological molecules, such as metabolic enzymes, that may be its cellular targets. mdpi.com

Molecular Interactions of this compound (e.g., Protein Binding)

The selective accumulation of this compound in the Golgi apparatus strongly implies specific molecular interactions with components of this organelle. researchgate.net While the precise protein binding partners of this compound have not yet been definitively identified, the localization studies suggest that it has binding partners within the Golgi. researchgate.net These interactions are likely the basis for its retention in the organelle and its subsequent biological effects.

The molecular interactions could involve non-covalent binding to Golgi-resident proteins, such as enzymes involved in glycosylation or protein transport machinery. nih.gov Computational modeling of the Kapakahine family of peptides indicates a potential for protein binding, which is a critical determinant of a compound's pharmacokinetic and pharmacodynamic properties. mdpi.com The development of chemical probes, like the fluorescently-labeled this compound, is a crucial step toward identifying these specific protein interactions through techniques like affinity pull-down assays. nih.gov Although detailed studies identifying the binding partners for Kapakahine A have pointed to mitochondrial proteins, the distinct Golgi localization of this compound suggests it interacts with a different set of proteins. nih.govresearchgate.net

Table 2: Hypothesized Molecular Interactions of this compound

Location Potential Interacting Molecules Hypothesized Effect Supporting Evidence Reference(s)
Golgi Apparatus Golgi-resident proteins (e.g., enzymes, transport proteins) Disruption of protein/lipid modification, sorting, and trafficking. Selective accumulation of fluorescent this compound probe in the Golgi. researchgate.netnih.govnih.gov

| Golgi Apparatus | Lipids of the Golgi membrane | Alteration of membrane dynamics and function. | Implied by localization within a membrane-bound organelle. | nih.gov |

Structure Activity Relationship Sar Studies of Kapakahine E and Its Analogs

Correlating Structural Modifications with Biological Responses

The biological activity of Kapakahine E is intricately linked to its unique cyclic peptide structure, which features a distinctive α-carboline core derived from the fusion of tryptophan and another amino acid residue. nih.gov Studies involving the synthesis of analogs have begun to shed light on which parts of the molecule are essential for its function.

A key feature of the this compound molecule is a free amino group. This functional group has proven to be a valuable "handle" for chemical modification. For instance, researchers have successfully attached a coumarin (B35378) fluorescent probe to this amino group. researchgate.net The resulting fluorescent analog of this compound was observed to selectively accumulate in the Golgi apparatus of cells, a critical organelle for protein and lipid processing. researchgate.net This finding not only provides a tool for cell biology studies but also confirms that modifications at the amino group are tolerated and that the core structure retains its ability to interact with cellular components. The ability of the modified molecule to localize within a specific organelle suggests that the fundamental recognition features of the this compound scaffold remain intact.

While detailed quantitative SAR data from extensive analog testing remains an area of active research, computational studies using Conceptual Density Functional Theory (CDFT) have provided theoretical predictions about the reactivity and pharmacokinetic properties of the broader Kapakahine family (A-G). mdpi.com These theoretical models help to identify regions of the molecule that are likely to be involved in biological interactions, guiding the synthesis of future analogs for experimental testing. mdpi.com

Table 1: Impact of Amino Group Derivatization on this compound

ModificationAnalogObserved EffectImplication for SAR
Attachment of a fluorescent tagCoumarin-Kapakahine E conjugateLocalization within the Golgi apparatusThe amino group can be modified without abolishing cellular uptake and interaction. The core scaffold likely dictates subcellular targeting.

Identification of Key Pharmacophores and Active Sites

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying the pharmacophore of this compound is crucial for understanding its mechanism of action and for designing new, simplified, or more potent molecules.

Based on derivatization studies, the following elements are considered key components of the this compound pharmacophore:

The α-Carboline Core: This rigid, planar, and aromatic system is a defining feature of the kapakahines. nih.gov It is likely to be involved in crucial π-π stacking or hydrophobic interactions with its biological target. Its unique electronic properties may also play a role in its activity. mdpi.com

The Cyclic Peptide Backbone: The specific conformation of the cyclic peptide constrains the spatial orientation of the amino acid side chains and the α-carboline unit. This predefined three-dimensional shape is critical for fitting into a specific binding site on its target protein or enzyme.

The Free Amino Group: While it can be modified, the presence and location of this group are important. researchgate.net It may be involved in hydrogen bonding or ionic interactions within the binding pocket, or it may simply serve as a non-critical point for tethering. The fact that its derivatization leads to a functional probe suggests it is not absolutely essential for binding but resides in a region accessible to modification.

Computational analyses of the Kapakahine family have further highlighted the electronic and structural features that contribute to their reactivity, providing a theoretical basis for the importance of these pharmacophoric elements. mdpi.com

Rational Design of this compound Derivatives for Enhanced Activity

The ultimate goal of SAR studies is to enable the rational design of new molecules with improved properties. The total synthesis of this compound has been a significant achievement, as it provides a platform for creating a wide array of derivatives that would be impossible to obtain from the natural source. nih.govmdpi.com

The design of future this compound derivatives will likely focus on several key strategies:

Modification of the α-Carboline Core: Systematically altering the substituents on the aromatic rings of the α-carboline could enhance binding affinity or selectivity. For example, adding electron-withdrawing or electron-donating groups could modulate the electronic properties of the core, potentially improving interactions with the target.

Alteration of the Peptide Ring: Replacing individual amino acids in the cyclic peptide backbone with natural or unnatural amino acids would explore the importance of side-chain size, hydrophobicity, and charge. This could lead to analogs with a more optimized fit for the binding site.

Conformational Constraint: Introducing elements that further rigidify the cyclic peptide backbone could lock the molecule into its bioactive conformation, potentially increasing potency by reducing the entropic penalty of binding.

The development of the fluorescent this compound probe is a prime example of rational design, where a specific property (fluorescence) was successfully incorporated without losing the molecule's inherent cellular targeting ability. researchgate.net Future work will likely apply this principle to enhance therapeutic properties, such as cytotoxicity or antifungal activity, by systematically probing the structure-activity landscape.

Table 2: Proposed Strategies for Rational Design of this compound Derivatives

Design StrategyTarget MoietyDesired OutcomeExample Modification
Modulate electronic propertiesα-Carboline CoreEnhanced binding affinityIntroduction of halogen or methoxy (B1213986) groups
Optimize steric and hydrophobic interactionsPeptide Side ChainsImproved target fit and potencyReplacement of amino acids with larger/smaller or more/less hydrophobic residues
Pre-organize for bindingPeptide BackboneIncreased potencyIntroduction of a,a-disubstituted amino acids

Computational and Theoretical Investigations of Kapakahine E

Application of Conceptual Density Functional Theory (CDFT) in Peptidology

Conceptual Density Functional Theory (CDFT) has emerged as a crucial tool in computational peptidology, the study of peptides using computational methods. mdpi.comresearchgate.net This theoretical framework uses the electron density of a molecule to calculate a series of global and local reactivity descriptors that predict its chemical behavior and bioactivity. mdpi.comresearchgate.net The CDFT-based Computational Peptidology (CDFT-CP) approach has been successfully applied to the Kapakahine family of marine cyclopeptides, including Kapakahine E, to elucidate their electronic properties and reactivity patterns. dntb.gov.uamdpi.com This methodology is instrumental in understanding molecular stability, interaction propensity, and other drug-like features from a theoretical standpoint. researchgate.net

The electronic properties of this compound have been analyzed using the CDFT-CP approach, yielding key global reactivity descriptors. mdpi.com These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com They include chemical hardness (η), which measures the resistance to a change in electron distribution, and its inverse, global softness (S). mdpi.comscirp.org Other important descriptors are electronegativity (χ), global electrophilicity (ω), and the nucleophilicity index (N), which help to classify the molecule's reactive nature. mdpi.commdpi.com

A study of Kapakahines A-G calculated these descriptors, providing specific values for this compound. mdpi.com Based on its calculated nucleophilicity index (N), this compound is classified as a strong nucleophile. mdpi.com Its chemical hardness value, when compared to other members of the Kapakahine family, offers insights into its relative stability. mdpi.com

Table 1: Global Reactivity Descriptors for this compound
DescriptorSymbolValue (eV)Significance
Electronegativityχ3.328Measures the tendency to attract electrons.
Chemical Hardnessη4.562Indicates resistance to change in electron configuration; a measure of stability. mdpi.com
Global Electrophilicityω1.216Quantifies the ability of the molecule to accept electrons. mdpi.com
Electrodonating Powerω⁻3.931Indicates the capacity to donate charge. mdpi.com
Electroaccepting Powerω⁺0.603Indicates the capacity to accept charge. mdpi.com
Net ElectrophilicityΔω±4.534Represents the net electron-accepting/donating ability. mdpi.com
NucleophilicityN3.818Measures the nucleophilic character of the molecule. This compound is considered a strong nucleophile. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites. mdpi.comresearchgate.net The MEP map illustrates the electrostatic potential on the molecule's surface, where reddish colors indicate electron-rich regions (negative potential) that are susceptible to electrophilic attack, and bluish colors represent electron-deficient areas (positive potential) that are prone to nucleophilic attack. mdpi.comproteopedia.org

For the Kapakahine family, including this compound, MEP maps have been generated to identify these reactive domains. mdpi.com In these peptides, the reddish, nucleophilic regions are generally concentrated around the carbonyl and ether oxygens. mdpi.com Conversely, extended blue regions indicate a pronounced electron-acceptor character, highlighting potential interaction sites for nucleophilic residues in biological targets. mdpi.com The specific MEP map for this compound reveals its unique electrostatic landscape, which is crucial for understanding its potential molecular interactions. mdpi.com

Theoretical Prediction of Reactivity and Stability Profiles

The theoretical reactivity and stability of this compound can be predicted based on the CDFT descriptors. mdpi.com Stability is often correlated with chemical hardness (η); a higher value of η suggests greater stability because the molecule is more resistant to changes in its electron density. mdpi.commdpi.com In the comparative study of Kapakahines A-G, Kapakahine C was found to have the largest chemical hardness, making it the most stable, while the values for the other peptides, including E, also indicated high stability. mdpi.com

Reactivity profiles are predicted by descriptors such as electrophilicity (ω) and nucleophilicity (N). mdpi.com The global electrophilicity index assesses a molecule's reactivity towards electron-donating species. mdpi.com The nucleophilicity index for this compound (N = 3.818 eV) classifies it as a strong nucleophile, suggesting it is highly reactive towards electrophilic sites in potential biological targets. mdpi.com The electrodonating (ω⁻) and electroaccepting (ω⁺) powers further refine this profile, showing that this compound has a more significant capacity to donate charge than to accept it. mdpi.commdpi.com These theoretical predictions provide a foundational understanding of how this compound is likely to behave in chemical and biological systems. mdpi.com

Future Research Directions for Kapakahine E

Advancements in Synthetic Methodologies for Accessing Diverse Analogs

The total synthesis of Kapakahine E has been a significant achievement in organic chemistry, yet the development of more efficient and versatile synthetic routes is a critical future goal. acs.orgthieme-connect.com Existing syntheses, while elegant, often involve numerous steps, which can be a bottleneck for producing the quantities needed for extensive biological evaluation and for creating a wide array of analogs. thieme-connect.comnih.gov

A primary objective of advancing synthetic methodologies is to enable the creation of diverse libraries of this compound analogs. By systematically modifying different parts of the molecule—such as the amino acid sequence, the aromatic substituents, and the macrocycle size—researchers can conduct detailed Structure-Activity Relationship (SAR) studies. frontiersin.org These studies are essential for identifying the specific structural features responsible for its biological activity and for optimizing its properties. The development of solid-phase synthesis approaches, which have revolutionized peptide chemistry, could be adapted for this compound analogs, potentially allowing for the rapid generation of a multitude of derivatives for high-throughput screening. thieme-connect.com

Synthetic ChallengePotential AdvancementDesired Outcome
Multi-step, low-yield synthesisDevelopment of novel catalysts; convergent reaction pathways. thieme-connect.comnih.govIncreased material supply for biological studies.
Construction of α-carboline coreNew methods for indole-aniline coupling or Larock indole (B1671886) formation. organic-chemistry.orgnih.govHigher efficiency and regioselectivity.
MacrocyclizationExploration of new peptide coupling reagents (e.g., HATU, HOAt). thieme-connect.comorganic-chemistry.orgImproved yields and reduced side reactions.
Limited Analog DiversityAdaptation of solid-phase peptide synthesis (SPPS); modular synthetic routes. thieme-connect.comRapid generation of analog libraries for SAR studies.

Elucidation of Complete Biological Pathways and Molecular Targets

While this compound is known to exhibit cytotoxicity against cancer cell lines like P388 murine leukemia, its precise mechanism of action remains largely unknown. nih.govnih.gov Preliminary studies using fluorescently labeled this compound have suggested that it localizes within the Golgi apparatus in certain cancer cells. nih.govresearchgate.netresearchgate.net Furthermore, research on the related Kapakahine A has implicated mitochondrial proteins such as Prohibitin 1 (PHB1), Prohibitin 2 (PHB2), and Adenine Nucleotide Translocator 2 (ANT2) as potential binding partners. nih.gov

Future investigations must aim to definitively identify the direct molecular targets of this compound and elucidate the downstream biological pathways it modulates. A key strategy will be the design and synthesis of next-generation chemical probes. These probes could include:

Affinity-based probes: Attaching this compound to a solid support (e.g., beads) to perform pull-down experiments with cell lysates. nih.gov The captured proteins can then be identified using mass spectrometry.

Photo-affinity probes: Incorporating a photo-reactive group into the this compound structure. When introduced to cells and exposed to UV light, the probe will covalently bind to its direct targets, allowing for their subsequent isolation and identification.

Once direct targets are confirmed, a combination of genomics, proteomics, and cell biology techniques will be required to map the affected signaling pathways. For example, RNA sequencing (RNA-Seq) and quantitative proteomics could reveal changes in gene and protein expression in cells treated with this compound, providing a global view of its impact on cellular function. These efforts will be crucial to understanding its cytotoxic mechanism and evaluating its potential as a specific anticancer agent. nih.gov

Exploration of Biosynthetic Pathways of this compound In Vivo

This compound is a marine natural product, and like many such compounds, it is likely produced by a symbiotic microorganism, such as a bacterium or fungus, living within the host sponge. encyclopedia.pubnih.gov The biosynthesis of complex cyclic peptides in marine microbes typically occurs via large, multi-enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPS) or through the post-translational modification of ribosomally synthesized precursor peptides (RiPPs). nih.govpnas.org

A significant future research direction is the identification and characterization of the biosynthetic gene cluster responsible for producing the kapakahines. This would involve:

Metagenomic Sequencing: Sequencing the entire collection of genomes (the metagenome) from the source sponge, Cribrochalina olemda, and its associated microbial community.

Bioinformatic Analysis: Searching the metagenomic data for genes that encode NRPS or RiPP machinery. The unique α-carboline core, formed from tryptophan and another amino acid, provides a key signature to look for. nih.govbaranlab.org

Heterologous Expression: Cloning the candidate gene cluster into a more tractable host organism, such as Escherichia coli or Saccharomyces cerevisiae. Successful production of this compound or its precursors in the host would confirm the function of the gene cluster.

Elucidating the biosynthetic pathway would not only provide fundamental insights into how nature constructs such a complex molecule but could also open the door to biosynthetic engineering ("syn-bio") approaches. nih.gov By manipulating the biosynthetic genes, it may be possible to produce novel analogs that are difficult to access through chemical synthesis alone.

Development of Novel Analytical Methods for Trace Detection and Characterization of this compound

The isolation of this compound from its natural source yields very small quantities, making sensitive analytical methods essential for its detection and characterization in complex biological and environmental samples. nih.gov While standard techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for structural elucidation, they may lack the sensitivity needed for trace-level quantification. numberanalytics.commdpi.com

Future research should focus on creating ultra-sensitive analytical methods tailored for this compound. Promising approaches include:

Hyphenated Mass Spectrometry Techniques: Developing methods using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). mdpi.com By using modes like Selected Reaction Monitoring (SRM), it is possible to achieve highly specific and sensitive detection of the target molecule even in a complex matrix.

Advanced Injection and Ionization Methods: Techniques like large volume injection (LVI) coupled with gas chromatography-mass spectrometry (GC-MS) or ambient ionization methods like Open Port Sampling Interface Mass Spectrometry (OPSI-MS) could be adapted for rapid and sensitive screening. rsc.orgrsc.org These methods have proven effective for the trace detection of other complex organic molecules. rsc.org

Immunoassay Development: Generating specific antibodies that recognize the this compound structure could enable the development of an Enzyme-Linked Immunosorbent Assay (ELISA). This would provide a high-throughput method for rapidly screening large numbers of samples for the presence of the compound.

These advanced analytical tools would be invaluable for pharmacokinetic studies, monitoring the compound in biological systems, and for bioprospecting efforts to find new natural sources of kapakahines.

Computational Design for Optimized this compound Derivatives with Specific Biological Activities

Computational chemistry offers a powerful toolkit for accelerating the drug discovery process. researchgate.net Recent computational studies have already begun to explore the properties of the kapakahine family, using approaches like Conceptual Density Functional Theory (CDFT) to predict their chemical reactivity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. mdpi.com

This initial work lays the foundation for a more ambitious future direction: the rational, computational design of new this compound derivatives with optimized properties. This research would involve a multi-step in silico process:

Target-Based Docking: Using the three-dimensional structures of molecular targets (identified as described in section 8.2), researchers can perform molecular docking simulations. These simulations predict how different this compound analogs would bind to the target, providing insight into the key intermolecular interactions. mdpi.com

In Silico Analog Generation: Creating virtual libraries of this compound derivatives by modifying specific functional groups on the computer.

Virtual Screening and Scoring: Docking these virtual libraries against the target and using scoring functions to rank the analogs based on their predicted binding affinity and specificity. biorxiv.org

ADMET Prediction: Simultaneously evaluating the virtual analogs for their drug-like properties (e.g., solubility, membrane permeability, metabolic stability, potential toxicity) to ensure that the designed compounds have a favorable pharmacokinetic profile. mdpi.combiorxiv.org

The most promising candidates identified through this computational workflow would then be prioritized for chemical synthesis and biological testing. This "design-synthesize-test" cycle, guided by computational insights, can significantly streamline the process of developing this compound derivatives into viable therapeutic leads with enhanced potency and reduced side effects. mdpi.combiorxiv.org

Q & A

What advanced analytical techniques are pivotal for elucidating the structure of cyclic peptides like Kapakahine E, and how do they address sample limitations?

This compound's structure determination relies on FAB-MS/MS (Fast Atom Bombardment Tandem Mass Spectrometry) to resolve amino acid sequences, particularly for cyclic configurations. Due to limited sample quantities, traditional 2D-NMR methods (e.g., HMQC, HMBC) may be insufficient . FAB-MS/MS overcomes this by analyzing fragment ion patterns: linear peptides show clear N-/C-terminal fragmentation, while cyclic peptides require comparison with homologous compounds (e.g., kapakahine A) to infer connectivity. For example, Pro-Tyr-Ala sequences in this compound were confirmed via distinct fragmentation near Trp-1 and Phe residues .

How can researchers resolve contradictions between spectroscopic and mass spectrometry data in this compound studies?

Conflicting data often arise from sample purity , dynamic structural conformations , or technique-specific limitations . For instance, NMR may fail to resolve overlapping signals in low-concentration samples, whereas FAB-MS/MS provides sequence clarity but not stereochemical details. Cross-validation strategies include:

  • Parallel analysis of synthetic analogs with known configurations.
  • Combining partial NMR data with MS/MS fragmentation trends (e.g., intensity patterns at Pro residues) .
  • Referencing published spectral libraries for kapakahines A–F to identify conserved motifs .

What methodological considerations are critical when designing chemical probes to study this compound's cellular targets?

Probe design requires balancing bioactivity retention and functionalization . For this compound:

  • Linker attachment : N-terminal modification with NHS esters preserves cyclic structure integrity while enabling "click chemistry" for fluorophore or bead conjugation .
  • Localization validation : Fluorescent probes (e.g., Kap A-5FL) must be tested across cell lines (e.g., PC-3M vs. P388) to confirm target specificity, as localization may vary (e.g., Golgi vs. undefined compartments) .
  • Negative controls : Use scrambled-sequence analogs to distinguish target binding from nonspecific interactions.

How do synthesis strategies for Kapakahine derivatives address structural complexity and enable mechanistic studies?

Total synthesis of this compound is challenged by its macrocyclic scaffold and non-ribosomal amino acid linkages . Key approaches include:

  • Modular assembly : Coupling linear precursors via solid-phase peptide synthesis (SPPS) followed by cyclization.
  • Bioorthogonal functionalization : Introducing alkyne/azide handles during synthesis for post-cyclization probe attachment .
  • Scalability : Optimizing reaction conditions (e.g., mild oxidation for disulfide bonds) to improve yields, as natural sources (sponges) provide minimal quantities .

What best practices ensure reproducibility in this compound structural and functional studies?

  • Data transparency : Publish raw spectral data (NMR, MS) and synthetic protocols in supplementary materials.
  • Sample characterization : Report purity (HPLC), stereochemistry (CD spectroscopy), and bioactivity (IC50) for all derivatives.
  • Independent validation : Collaborate with third-party labs to replicate key findings (e.g., probe localization) .

How can researchers validate ambiguous MS/MS fragmentation patterns in cyclic peptide sequencing?

  • Comparative analysis : Align fragmentation trends with homologous linear peptides (e.g., identifying Pro-directed cleavage patterns).
  • Isotopic labeling : Incorporate stable isotopes (e.g., ¹³C-Pro) to trace fragment origins.
  • Computational modeling : Use software (e.g., Mass Frontier) to simulate and match theoretical vs. observed fragments .

What ethical and practical guidelines apply when using proprietary data or materials in Kapakahine research?

  • Copyright compliance : Cite original methods when adapting protocols (e.g., Biemann’s MS techniques ).
  • Material transfer agreements (MTAs) : Formalize terms for sharing synthetic intermediates or cell lines .
  • Data ownership : Clearly define contributions in collaborative studies to avoid duplication .

How should researchers approach conflicting bioactivity results across this compound studies?

  • Contextualize experimental conditions : Compare cell lines, assay types (e.g., cytotoxicity vs. target engagement), and probe concentrations.
  • Dose-response validation : Perform EC50/IC50 titrations to confirm specificity.
  • Meta-analysis : Aggregate data from multiple studies to identify consensus targets (e.g., Golgi proteins) .

What strategies enhance the detection of low-abundance this compound targets in proteomic studies?

  • Affinity enrichment : Use FG beads conjugated to this compound for pull-down assays, followed by LC-MS/MS.
  • Silencing/overexpression : Knock out candidate targets (e.g., CRISPR) to observe phenotypic rescue.
  • Crosslinking : Incorporate photoactivatable groups into probes to stabilize transient interactions .

How can structural insights from this compound guide the design of novel bioactive peptides?

  • Motif conservation : Integrate Pro-Tyr-Ala sequences into synthetic libraries for screening.
  • Conformational rigidity : Emulate macrocyclic scaffolds to enhance binding affinity.
  • SAR studies : Systematically modify side chains (e.g., Phe→Trp substitutions) to map pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.